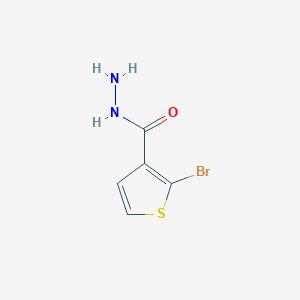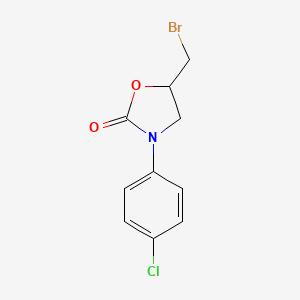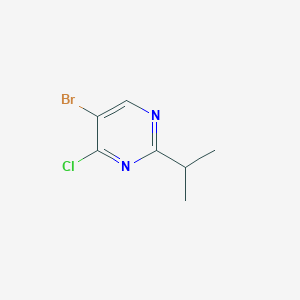![molecular formula C9H8ClN3 B3207608 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine CAS No. 1044771-79-0](/img/structure/B3207608.png)
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine
概要
説明
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an ethyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and chlorination, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Suzuki coupling reactions are used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with methoxide yields 4-methoxy-2-ethylpyrido[2,3-d]pyrimidine, while Suzuki coupling with phenylboronic acid produces 4-phenyl-2-ethylpyrido[2,3-d]pyrimidine.
科学的研究の応用
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the chlorine atom and the presence of a pyrrolo ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with different substituents, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The presence of both chlorine and ethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
4-chloro-2-ethylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-7-12-8(10)6-4-3-5-11-9(6)13-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMBJSGEQCJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-](/img/structure/B3207533.png)
![Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate](/img/structure/B3207539.png)
![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)



![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)







